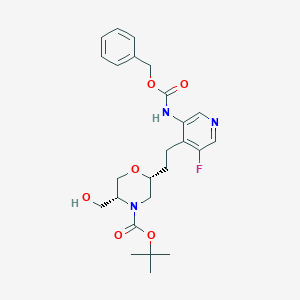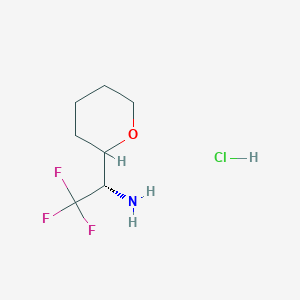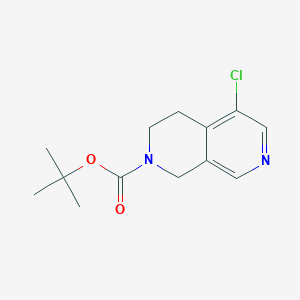
tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its tert-butyl ester group, a chlorine atom, and a dihydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Esterification: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dihydro-naphthyridine core to a fully saturated naphthyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized naphthyridines.
Scientific Research Applications
tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can be compared with other naphthyridine derivatives, such as:
tert-Butyl5-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl5-fluoro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
tert-Butyl5-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Substitution with a methyl group instead of a halogen.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
ZYEVAYPGOYVQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)
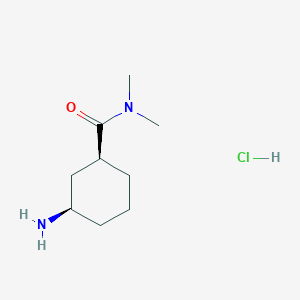
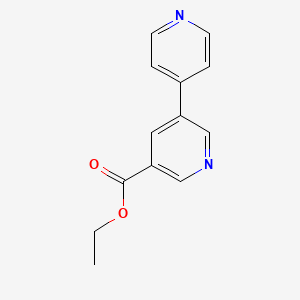

![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
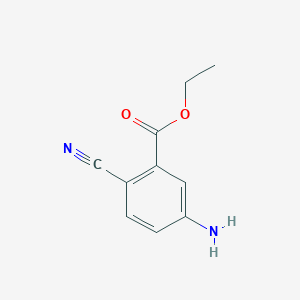
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
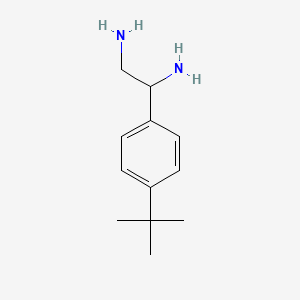
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
